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Compound of Interest

Compound Name:
2-(4-Aminophenoxy)propanoic

acid

Cat. No.: B8559688

Get Quote

Target Analyte: (R)-2-(4-Hydroxyphenoxy)propanoic acid (D-HPPA) Primary CAS: 94050-90-5 |

Likely Typo Source: 94060-78-9

Executive Summary
(R)-2-(4-Hydroxyphenoxy)propanoic acid (D-HPPA) is a high-value chiral building block used

primarily in the synthesis of aryloxyphenoxypropionate herbicides. Its characterization is critical

because the herbicidal activity of the final products (e.g., Quizalofop-P-ethyl) resides almost

exclusively in the (R)-enantiomer. Consequently, the analytical control strategy must prioritize

enantiomeric purity alongside chemical purity. This guide outlines a self-validating

characterization workflow, emphasizing chiral HPLC, thermal analysis, and spectroscopic

identification.
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Parameter Data

Chemical Name (2R)-2-(4-hydroxyphenoxy)propanoic acid

Common Synonyms
D-HPPA; (R)-(+)-2-(4-

Hydroxyphenoxy)propionic acid

CAS Number 94050-90-5

Molecular Formula C₉H₁₀O₄

Molecular Weight 182.17 g/mol

SMILES CC(O)=O

Physical Properties
Property Value / Range Method / Condition

Appearance
White to off-white crystalline

powder
Visual Inspection

Melting Point 145 – 148 °C DSC / Capillary (Lit.)

Boiling Point ~367.5 °C Predicted (760 mmHg)

Density 1.30 ± 0.06 g/cm³ Predicted

Optical Rotation to c=0.1, Methanol

Solubility

Soluble: Methanol, Ethanol,

DMFInsoluble: Water (Acidic

pH)

Ambient Temp

pKa 3.32 ± 0.10 Predicted (Carboxylic acid)

Synthesis & Degradation Logic
To understand the impurity profile, one must visualize the synthesis pathway. The industrial

route typically involves the S_N2 inversion of (S)-2-chloropropionic acid by hydroquinone.
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Caption: Synthesis logic showing the critical stereochemical inversion required to obtain the

active (R)-isomer.

Detailed Characterization Protocols
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is the primary method for confirming solid-state identity

and estimating absolute purity.

Instrument: Mettler Toledo DSC 3+ or equivalent.

Protocol:

Weigh 2–4 mg of sample into a standard aluminum pan (crimped, vented).

Equilibrate at 25°C.

Ramp at 10°C/min to 200°C under Nitrogen purge (50 mL/min).

Acceptance Criteria:

Onset Temperature: 145.0°C ± 2.0°C.

Peak Shape: Sharp endotherm indicating high crystallinity. Broadening suggests

amorphous content or impurities.
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Chemical Purity (HPLC-UV)
A reverse-phase method separates the main peak from hydroquinone (starting material) and

bis-alkylated side products.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase:

A: 0.1% Phosphoric acid in Water.

B: Acetonitrile.

Gradient: 10% B to 90% B over 15 mins.

Detection: UV at 280 nm (aromatic absorption).

System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest

impurity.

Enantiomeric Purity (Chiral HPLC)
This is the critical quality attribute (CQA). Conventional C18 columns cannot distinguish the (R)

and (S) enantiomers.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Temperature: 25°C.

Expected Result: The (R)-enantiomer should elute significantly differently from the (S)-

enantiomer.

Calculation: % e.e. (Enantiomeric Excess) =

.
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Target: > 98% e.e. for high-grade intermediates.

Spectroscopic Identification (NMR)
Nuclear Magnetic Resonance confirms the structure.

Solvent: DMSO-d6 or Methanol-d4.

1H NMR (400 MHz, DMSO-d6) Key Signals:

1.45 (d, 3H, -CH3): Doublet confirms the methyl group adjacent to the chiral center.

4.60 (q, 1H, -CH-): Quartet confirms the proton at the chiral center.

6.6 – 6.8 (m, 4H, Ar-H): Characteristic para-substituted benzene pattern.

12.8 (br s, 1H, -COOH): Carboxylic acid proton.

Analytical Workflow Diagram
The following decision tree illustrates the sequence of testing to release a batch of CAS 94050-

90-5 for downstream synthesis.
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Caption: Step-by-step quality control workflow ensuring both chemical and stereochemical

integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 94050-90-5 | CAS DataBase [m.chemicalbook.com]

To cite this document: BenchChem. [Technical Guide: Characterization of (R)-2-(4-
Hydroxyphenoxy)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8559688/docs#technical-guide-characterization-of-r-
2-4-hydroxyphenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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